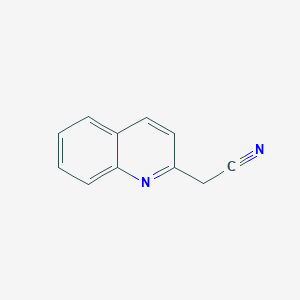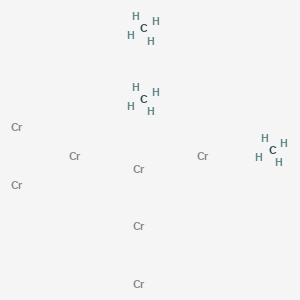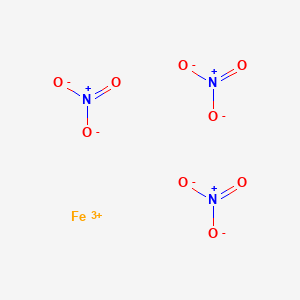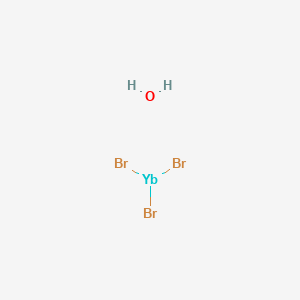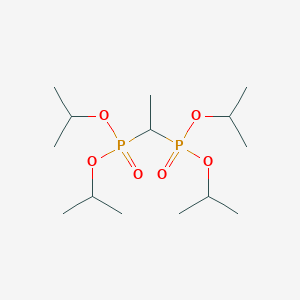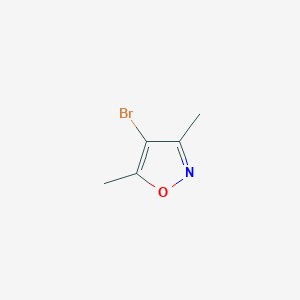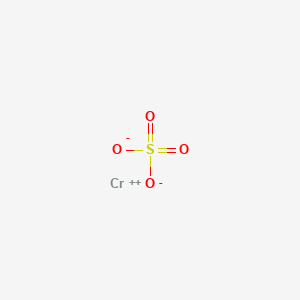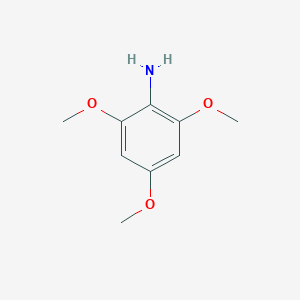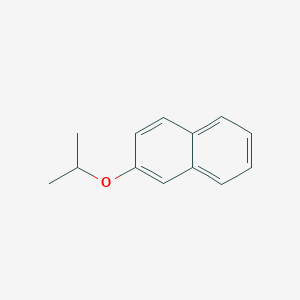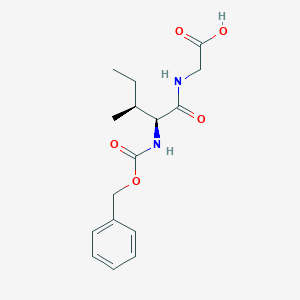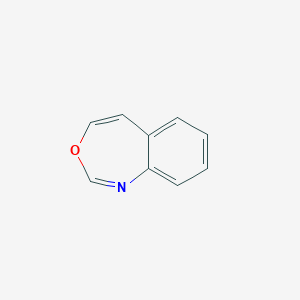
3,1-Benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,1-Benzoxazepine is a heterocyclic organic compound that has been widely used in scientific research. It is a bicyclic compound that contains a benzene ring fused to an oxazepine ring. The compound has a variety of applications in the field of medicinal chemistry, including as a potential drug candidate for several diseases.
作用機序
The mechanism of action of 3,1-Benzoxazepine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been reported to interact with several biological targets, including G protein-coupled receptors, ion channels, and enzymes. The exact mechanism of action may vary depending on the specific target and the cellular context.
生化学的および生理学的効果
3,1-Benzoxazepine has been reported to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, 3,1-Benzoxazepine has been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 3,1-Benzoxazepine is its versatility in scientific research. The compound has a wide range of potential applications and can be used in various assays and experiments. In addition, the synthesis of 3,1-Benzoxazepine is relatively straightforward and can be performed using common laboratory techniques.
One of the limitations of 3,1-Benzoxazepine is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, the compound may have off-target effects on biological systems, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3,1-Benzoxazepine. One potential area of research is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for the synthesis of 3,1-Benzoxazepine.
Another area of research is the investigation of the compound's potential therapeutic applications. This could include the development of new drug candidates based on the structure of 3,1-Benzoxazepine, as well as the investigation of the compound's potential for the treatment of neurological disorders and other diseases.
Finally, there is a need for further research into the mechanism of action of 3,1-Benzoxazepine. This could involve the identification of new biological targets for the compound, as well as the investigation of the compound's interactions with existing targets. This research could help to shed light on the potential therapeutic applications of 3,1-Benzoxazepine and could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of 3,1-Benzoxazepine can be achieved through various methods, including the reaction of 2-aminophenol with α-bromo ketones, the reaction of 2-aminophenol with α-haloesters, and the reaction of α-bromoketones with N-alkylated 2-aminophenols. The most commonly used method is the reaction of 2-aminophenol with α-bromo ketones in the presence of a base such as potassium carbonate or sodium hydride. This method has been reported to have a high yield and is relatively easy to perform.
科学的研究の応用
3,1-Benzoxazepine has been extensively studied for its potential therapeutic applications. It has been reported to have a variety of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been investigated as a potential drug candidate for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3,1-Benzoxazepine has been used as a molecular probe to study the function of various biological targets, including G protein-coupled receptors and ion channels.
特性
CAS番号 |
15123-59-8 |
|---|---|
製品名 |
3,1-Benzoxazepine |
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC名 |
3,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H |
InChIキー |
CUNVBWNVIDBXCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
正規SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
同義語 |
3,1-Benzoxazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




